molecular formula C22H26FN3O2 B6499159 N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 953200-94-7

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B6499159
CAS No.: 953200-94-7
M. Wt: 383.5 g/mol
InChI Key: WJDXUINFFMSPCQ-UHFFFAOYSA-N
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Description

The compound “N-[(1-benzylpiperidin-4-yl)methyl]-N’-[(4-fluorophenyl)methyl]ethanediamide” is a complex organic molecule. It contains a benzylpiperidine moiety and a fluorophenyl moiety, which are common structures in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, LC-MS, or UPLC, which are commonly used for structural elucidation of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, the benzylpiperidine moiety might undergo reactions like dealkylation or oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties like boiling point, solubility, and stability might be of interest .

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-20-8-6-17(7-9-20)14-24-21(27)22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDXUINFFMSPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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